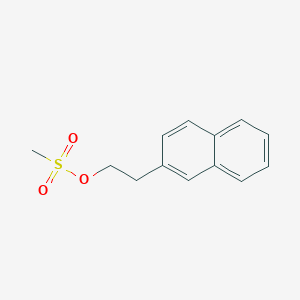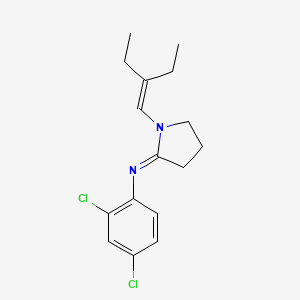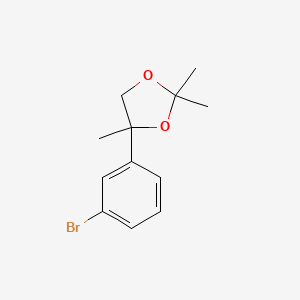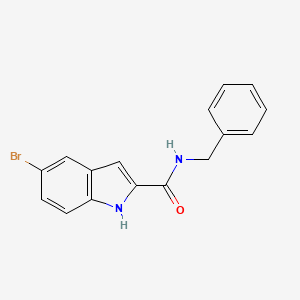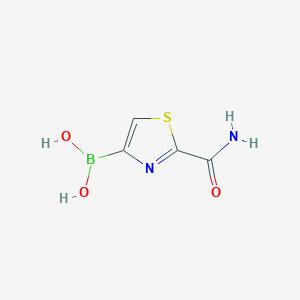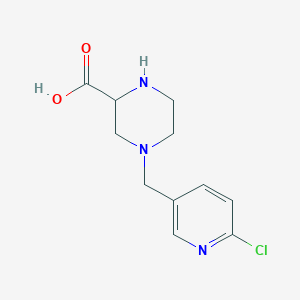
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzaldehyde, characterized by the presence of acetyl, dihydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2,4-dihydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxy-6-methoxybenzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the acetyl group.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains an additional methoxy group compared to 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Lacks the methoxy and acetyl groups.
Uniqueness
This compound is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
497949-65-2 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O5/c1-5(12)9-7(13)3-8(15-2)6(4-11)10(9)14/h3-4,13-14H,1-2H3 |
InChI Key |
CXTZKQUXRKWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


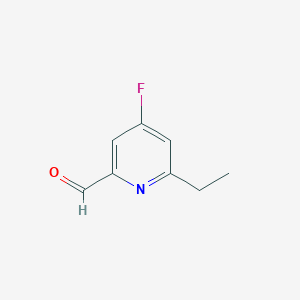

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
